molecular formula C8H13NO B15326615 4-(Prop-2-yn-1-yl)oxan-4-amine

4-(Prop-2-yn-1-yl)oxan-4-amine

Cat. No.: B15326615
M. Wt: 139.19 g/mol
InChI Key: JINOEYFTIFTCAP-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)oxan-4-amine is a tetrahydropyran (oxane) derivative featuring a propargyl (prop-2-yn-1-yl) group and an amine (-NH₂) substituent at the 4-position of the six-membered oxygen-containing ring. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-prop-2-ynyloxan-4-amine

InChI

InChI=1S/C8H13NO/c1-2-3-8(9)4-6-10-7-5-8/h1H,3-7,9H2

InChI Key

JINOEYFTIFTCAP-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCOCC1)N

Origin of Product

United States

Chemical Reactions Analysis

4-(Prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 4-(Prop-2-yn-1-yl)oxan-4-amine with structurally related oxan-4-amine derivatives, highlighting substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics Reference
This compound Prop-2-yn-1-yl C₈H₁₃NO 139.19 Alkyne group; high reactivity in click chemistry.
4-(Prop-2-en-1-yl)oxan-4-amine Prop-2-en-1-yl C₈H₁₅NO 141.21 Allyl group; double bond enables electrophilic additions.
4-(Cyclobutylmethyl)oxan-4-amine Cyclobutylmethyl C₁₀H₁₉NO 169.26 Bulky substituent; increased lipophilicity.
4-(Thiophen-2-yl)oxan-4-amine Thiophen-2-yl C₉H₁₃NOS 199.27 Aromatic sulfur heterocycle; potential electronic applications.
4-(4-Fluorophenyl)oxan-4-amine hydrochloride 4-Fluorophenyl C₁₁H₁₃ClFNO 247.68 Halogenated aromatic; enhanced metabolic stability.

Physicochemical Properties

  • Solubility : The amine group in all analogs enhances water solubility, though bulky substituents may counteract this effect.

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